Product packaging for Isothiazolo[5,4-D]pyrimidin-4(5H)-one(Cat. No.:CAS No. 1498711-48-0)

Isothiazolo[5,4-D]pyrimidin-4(5H)-one

Cat. No.: B2754604
CAS No.: 1498711-48-0
M. Wt: 153.16
InChI Key: HIYCYXBDQNHAGJ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery

Fused heterocyclic scaffolds are cornerstone structures in the field of medicinal chemistry and drug discovery. These molecules, which consist of two or more rings sharing atoms, are prevalent in a vast number of pharmaceuticals and biologically active compounds. More than 90% of new drugs incorporate a heterocyclic unit, highlighting their critical role in bridging chemistry and biology. The structural complexity and rigidity of fused systems allow them to present functional groups in specific three-dimensional orientations, facilitating precise interactions with biological targets like enzymes and receptors.

The versatility of these scaffolds enables chemists to fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for its pharmacokinetic and pharmacodynamic profile. Nitrogen-containing fused heterocycles are particularly prominent, with systems like purines, pyrimidines, and their analogues forming the basis for numerous therapeutic agents. These scaffolds are found in drugs for a wide array of conditions, including cancer, viral infections, and inflammatory diseases. The development of fused heterocyclic compounds continues to be a major focus of research, as scientists aim to create novel therapeutics with improved efficacy and specificity.

Overview of Isothiazolo[5,4-d]pyrimidin-4(5H)-one as a Promising Scaffold for Bioactive Molecules

The Isothiazolo[5,4-d]pyrimidine (B13094116) framework, an analogue of purine (B94841), has emerged as a scaffold of interest for generating new bioactive molecules. Its structural similarity to naturally occurring purines suggests that its derivatives could function as antimetabolites, interfering with the metabolic pathways of nucleic acid synthesis. This potential has been a driving force behind the investigation of their biological activities.

Research has specifically highlighted the promise of Isothiazolo[5,4-d]pyrimidine derivatives in the area of oncology. Early studies on a series of 5-amino-3-methylisothiazolo[5,4-d]pyrimidines revealed significant cytotoxic activity against various tumor cell lines. nih.gov This suggests that the scaffold can be chemically modified to produce compounds that inhibit cancer cell growth. nih.gov

While showing promise in some areas, the scaffold's utility is target-dependent. For instance, in studies comparing various heterocyclic cores as inhibitors of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), the Isothiazolo[5,4-d]pyrimidine system was generally found to result in a decrease in activity compared to the corresponding purine derivatives. mdpi.com This underscores the importance of targeted design and screening to identify the specific biological contexts where this scaffold can be most effective. The key findings from early cytotoxic studies are detailed in the table below.

CompoundCell LineActivity
Compound 7 P-388 (mouse leukemia)Significant cytotoxic action
KB (human carcinoma)Significant cytotoxic action
Compound 8 P-388 (mouse leukemia)Significant cytotoxic action
KB (human carcinoma)Significant cytotoxic action

Data sourced from Pharmazie, 1994. nih.gov

Historical Development and Initial Research Trajectories of this compound Derivatives

The initial exploration of the Isothiazolo[5,4-d]pyrimidine scaffold was primarily driven by the search for novel anticancer agents. A key early study in this area was published in 1994, which detailed the synthesis and cytotoxic evaluation of a new series of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine derivatives. nih.gov

This foundational research established a synthetic pathway to access this particular class of compounds and provided the first evidence of their potential as antineoplastic agents. The investigation focused on evaluating the synthesized compounds against two specific tumor cell lines: P-388 (a mouse leukemia line) and KB (a human carcinoma cell line). The results from this screening were encouraging, with two compounds in the series demonstrating notable cytotoxic effects. nih.gov This early work established a clear research trajectory for Isothiazolo[5,4-d]pyrimidine derivatives, positioning them as a scaffold worthy of further investigation in the development of new cancer therapies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3OS B2754604 Isothiazolo[5,4-D]pyrimidin-4(5H)-one CAS No. 1498711-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-4-3-1-8-10-5(3)7-2-6-4/h1-2H,(H,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCYXBDQNHAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isothiazolo 5,4 D Pyrimidin 4 5h One Derivatives

Classical Synthetic Approaches to the Isothiazolo[5,4-D]pyrimidine (B13094116) Ring System

Classical syntheses of fused pyrimidine (B1678525) systems often rely on the cyclization of appropriately substituted pyrimidine precursors or the construction of the pyrimidine ring onto an existing isothiazole (B42339) core. A common strategy involves starting with a 4,5-disubstituted isothiazole. For instance, the reaction of 4-amino-isothiazole-5-carbonitrile with formic acid or its derivatives can lead to the formation of the pyrimidine ring, yielding the Isothiazolo[5,4-d]pyrimidin-4(5H)-one core.

Another established route begins with a 4-amino-isothiazole-5-carboxamide. Cyclization of this intermediate with reagents like urea (B33335) or phosgene (B1210022) derivatives can also furnish the desired bicyclic system. These methods, while effective, sometimes require harsh reaction conditions and may have limitations regarding the scope of substitutable groups on the heterocyclic core.

Novel and Efficient Synthetic Routes for Functionalized this compound Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile routes to functionalized Isothiazolo[5,4-d]pyrimidin-4(5H)-ones. These methods often employ modern catalytic systems and aim to reduce the number of synthetic steps, improve yields, and allow for the introduction of a wider array of functional groups.

One notable approach involves the use of palladium-catalyzed cross-coupling reactions. Starting from a halogenated this compound, various substituents can be introduced at specific positions. For example, Suzuki, Stille, or Sonogashira coupling reactions can be used to append aryl, heteroaryl, or alkynyl groups, respectively. These reactions are typically high-yielding and tolerate a broad range of functional groups, enabling the synthesis of diverse compound libraries for biological screening.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of these derivatives. The rapid heating provided by microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Reaction Type Starting Material Reagents/Conditions Product Type Advantages
Cyclocondensation4-amino-isothiazole-5-carboxamideDiethyl carbonate, NaOEtSubstituted Isothiazolo[5,4-d]pyrimidin-4(5H)-onesDirect formation of the core structure
Palladium-catalyzed CouplingHalogenated this compoundBoronic acids (Suzuki), Organostannanes (Stille)Aryl/Heteroaryl-substituted derivativesHigh efficiency, broad substrate scope
Microwave-assisted SynthesisIsothiazole precursors and cyclizing agentsMicrowave irradiationFunctionalized Isothiazolo[5,4-d]pyrimidin-4(5H)-onesReduced reaction times, improved yields

Multicomponent Reaction Strategies for the Construction of this compound Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. The development of MCRs for the construction of the this compound scaffold is an area of active research. A hypothetical MCR could involve the condensation of a β-ketonitrile, a sulfur source like elemental sulfur, an amine, and a cyclizing agent. Such a reaction would assemble the core structure in a convergent and atom-economical fashion, allowing for the rapid generation of molecular diversity.

Regioselective Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, its regioselective functionalization is crucial for tuning its physicochemical and biological properties. The different reactivity of the nitrogen and carbon atoms in the heterocyclic system allows for selective modification. For example, N-alkylation or N-arylation can occur at the N5 position of the pyrimidine ring.

Halogenation of the core provides a versatile handle for further derivatization. Selective bromination or chlorination can be achieved at specific positions on the pyrimidine or isothiazole ring, which can then be used as sites for the introduction of other functional groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Position Reaction Type Reagents Resulting Functional Group
N5AlkylationAlkyl halides, baseN-Alkyl
C6HalogenationN-Bromosuccinimide (NBS)Bromo
C6Suzuki CouplingArylboronic acid, Pd catalystAryl
C3Lithiation/Electrophilic Quenchn-BuLi, then electrophileVarious substituents

Structure Activity Relationship Sar Studies of Isothiazolo 5,4 D Pyrimidin 4 5h One Derivatives

Elucidation of Key Structural Determinants for Modulating Biological Activities of Isothiazolo[5,4-d]pyrimidin-4(5H)-one

The biological activity of this compound derivatives and their analogs is governed by several key structural features. The fused heterocyclic core itself is a primary determinant, acting as a scaffold that mimics the natural purine (B94841) bases of nucleic acids. mdpi.comnih.gov This allows these compounds to interact with biological targets such as protein kinases, often by competing with ATP for the binding site. rsc.org

Pharmacophore modeling of related scaffolds like thiazolo[3,2-a]pyrimidin-5-one has identified essential features for receptor antagonism, which often include two planar aromatic or heterocyclic ring systems and a basic protonatable nitrogen atom, separated by a specific spacer. researchgate.net For the broader class of thiazolo[5,4-d]pyrimidines, the core scaffold's ability to engage in π-π stacking interactions with amino acid residues like phenylalanine is crucial for binding affinity. nih.gov

In the case of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine derivatives, studies have demonstrated significant cytotoxic action against tumor cell lines. nih.gov The results of these studies indicate a likely involvement of specific structural features in the observed anti-tumor effects, highlighting the importance of the core heterocyclic system and its substituents in defining the biological outcome. nih.gov For oxazolo[5,4-d]pyrimidine (B1261902) derivatives, their structural similarity to purine bases makes them potential antimetabolites. nih.gov The core pharmacophore is often characterized by substituents at specific positions, such as an isoxazole (B147169) at position 2 and aliphatic amino chains at position 7, which contribute to their activity as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com

Key structural determinants often include:

The Fused Heterocyclic Core: The isothiazolo[5,4-d]pyrimidine (B13094116) ring system serves as the fundamental scaffold for molecular recognition.

Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors on the pyrimidine (B1678525) ring is critical for interaction with target proteins.

Substituent Positions: The nature and position of various substituents on the bicyclic core can drastically alter the compound's biological activity, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on the Affinity and Selectivity of this compound Ligands

Modification of substituents at various positions of the isothiazolo[5,4-d]pyrimidine scaffold and its analogs has a profound impact on their binding affinity and selectivity.

For the related thiazolo[4,5-d]pyrimidine scaffold, SAR studies have shown that modifications at the 5- and 7-positions are critical for affinity and selectivity towards the fractalkine receptor (CX3CR1). nih.gov A leucinol moiety at the 7-position combined with α-methyl branched benzyl (B1604629) derivatives at the 5-position resulted in compounds with promising affinity and selectivity. nih.gov In another series of 7-amino-thiazolo[5,4-d]pyrimidines targeting adenosine (B11128) receptors, the affinity was found to be modulated by the nature of the substituent at position-2, and secondarily by substituents at position-5. nih.gov For example, introducing a benzyl or an ortho-substituted benzyl moiety at position-2 improved A2A adenosine receptor affinity. nih.gov

In the oxazolo[5,4-d]pyrimidine series, SAR analysis revealed that an aromatic substituent at the C(2) position is generally more favorable for biological activity than an aliphatic one. mdpi.com For inhibitors of Aurora A kinase, a pyridyl group at the C(2) position and an N'-phenylurea moiety at the C(7) position were found to be important for activity. mdpi.com Furthermore, for cannabinoid receptor 2 (CB2) ligands, lipophilic piperazine (B1678402) substituents at the C(7) position, such as methylpiperazine and ethylpiperazine, contributed to better binding affinity compared to hydrophilic ones. mdpi.com

The table below summarizes the impact of substituent modifications on the biological activity of thiazolo[5,4-d]pyrimidine (B3050601) and oxazolo[5,4-d]pyrimidine derivatives.

ScaffoldPosition of ModificationSubstituentImpact on Biological ActivityTarget
Thiazolo[4,5-d]pyrimidine7-positionLeucinol moietyIncreased affinity and selectivityCX3CR1
Thiazolo[4,5-d]pyrimidine5-positionα-methyl branched benzyl derivativesIncreased affinity and selectivityCX3CR1
Thiazolo[5,4-d]pyrimidine2-positionBenzyl or ortho-substituted benzylImproved A2A adenosine receptor affinityAdenosine A2A Receptor
Thiazolo[5,4-d]pyrimidine5-positionUnsubstituted phenyl, furan-2-yl, or 5-methyl-furan-2-ylHigh affinity for both A1 and A2A adenosine receptorsAdenosine A1/A2A Receptors
Oxazolo[5,4-d]pyrimidineC(2) positionAromatic substituent (e.g., pyridyl)More favorable than aliphatic substituentsVarious (e.g., Aurora A kinase)
Oxazolo[5,4-d]pyrimidineC(7) positionN'-phenylurea moietyImportant for Aurora A kinase inhibitionAurora A kinase
Oxazolo[5,4-d]pyrimidineC(7) positionLipophilic piperazine (e.g., methylpiperazine)Improved CB2 binding affinityCannabinoid Receptor 2

Positional Scanning and Substituent Optimization in this compound Research

Positional scanning and subsequent optimization of substituents are key strategies in the development of potent and selective ligands based on the isothiazolo[5,4-d]pyrimidine scaffold and its analogs. This involves systematically varying substituents at different positions of the heterocyclic core to map the SAR.

For thiazolo[5,4-d]pyrimidine derivatives, research has involved variations in three regions of the core to develop potent antiproliferative agents. nih.gov Substitution with a morpholine (B109124) group led to a compound with potent activity and good selectivity between cancer and normal cells. nih.gov In the pursuit of adenosine receptor antagonists, compounds were decorated at position-5 with substituents like unsubstituted or substituted phenyl rings and heteroaryl moieties (furan-2-yl or 5-methyl-furan-2-yl), while at position-2, benzyl or ortho-substituted benzyl moieties were introduced. nih.gov This systematic approach led to the identification of compounds with nanomolar and subnanomolar binding affinities. nih.gov

In the case of oxazolo[5,4-d]pyrimidines , a SAR study focusing on the substituent at position 7 showed that the activity depends on the size and length of the substituent, as well as the presence of specific functional groups. mdpi.com For instance, a 3-(N,N-dimethylamino)propyl substituent was found to be the most potent against the HT29 cell line. mdpi.com Another study on oxazolo[5,4-d]pyrimidines as VEGFR2 and EGFR inhibitors systematically explored aromatic rings at C(2) and anilino moieties at C(7). mdpi.com

The table below illustrates examples of positional optimization for thiazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine derivatives.

ScaffoldOptimized PositionOptimal SubstituentResulting Activity
Thiazolo[5,4-d]pyrimidineVaried across the coreMorpholinePotent and selective antiproliferative activity
Thiazolo[5,4-d]pyrimidine2-position2-fluorobenzylHigh affinity for A1 and A2A adenosine receptors
Thiazolo[5,4-d]pyrimidine5-positionfuran-2-ylHigh affinity for A1 and A2A adenosine receptors
Oxazolo[5,4-d]pyrimidine7-position3-(N,N-dimethylamino)propylPotent cytotoxicity against HT29 cancer cells
Oxazolo[5,4-d]pyrimidineC(2) position4-methoxyphenylPotent inhibition of VEGFR2
Oxazolo[5,4-d]pyrimidineC(7) position4-methylphenylaminoPotent inhibition of VEGFR2

Scaffold Hopping and Bioisosteric Replacements in this compound-Inspired Compounds

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry to discover novel chemotypes with improved properties. The isothiazolo[5,4-d]pyrimidine scaffold is a bioisostere of the naturally occurring purine ring system, and it belongs to a larger class of "7-thia-analogs" of purines. researchgate.netmdpi.com This class also includes thiazolo[5,4-d]pyrimidines. Other related scaffolds where the isothiazole (B42339) or thiazole (B1198619) ring is replaced by other five-membered heterocycles like oxazole (B20620) or pyrazole (B372694) are also extensively studied.

A direct comparison has shown that for inhibiting certain enzymes, the oxazolo[5,4-d]pyrimidine or isothiazolo[5,4-d]pyrimidine system can lead to a decrease in activity compared to the purine derivatives, suggesting that for some targets, the purine scaffold is preferred. mdpi.com However, for other targets, these bioisosteric replacements can lead to improved selectivity or other desirable properties.

A clear example of scaffold hopping is the development of oxazolo[5,4-d]pyrimidines as competitive neutral antagonists for the CB2 receptor. nih.gov This series of compounds was designed via a scaffold hopping strategy from other known CB2 receptor ligands. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines have been extensively investigated as kinase inhibitors, representing another successful bioisosteric replacement for the purine core. rsc.orgnih.govacs.orgacs.orgnih.gov The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine (B156593) ring of ATP, allowing molecules based on this scaffold to mimic hinge region binding interactions in kinase active sites. rsc.org

The development of novel heterocyclic systems like 2H-thiazolo[4,5-d] nih.govacs.orgacs.orgtriazole is also aimed at providing new building blocks for scaffold hopping strategies in medicinal chemistry. rsc.org This demonstrates the ongoing effort to expand the chemical space around purine-like scaffolds. Bioisosteric replacement is a fundamental concept that allows medicinal chemists to fine-tune the properties of a lead compound, and the isothiazolo[5,4-d]pyrimidine scaffold and its analogs are a prime example of this strategy in action. nih.gov

Molecular Target Identification and Mechanism of Action Moa

Identification of Specific Protein Targets for Isothiazolo[5,4-D]pyrimidin-4(5H)-one Derivatives

While research specifically isolating the protein targets of this compound is ongoing, extensive studies on structurally related thiazolo[5,4-d]pyrimidine (B3050601) and oxazolo[5,4-d]pyrimidine (B1261902) derivatives provide significant insights into their likely targets. These compounds have been shown to interact with a variety of enzymes and receptors, particularly protein kinases and G protein-coupled receptors (GPCRs). nih.govmdpi.comnih.gov

Key protein targets identified for these related heterocyclic systems include:

Adenosine (B11128) Receptors (A1 and A2A) : Certain 7-amino-thiazolo[5,4-d]pyrimidine derivatives have demonstrated high affinity for human A1 and A2A adenosine receptors, acting as dual antagonists. nih.gov One derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, exhibited particularly potent binding with Ki values of 1.9 nM for A1 and 0.06 nM for A2A receptors. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : A range of oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.govmdpi.com This inhibition is a cornerstone of their potential anticancer activity. nih.gov

Epidermal Growth Factor Receptor (EGFR) : In addition to VEGFR-2, some oxazolo[5,4-d]pyrimidine compounds have shown inhibitory activity against EGFR, a protein often implicated in tumor growth. mdpi.com

Aurora Kinase A : This enzyme, crucial for cell division, has been identified as a potential target for fused multicyclic compounds, including oxazolo[5,4-d]pyrimidine derivatives. mdpi.com

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : When compared to purine (B94841) derivatives, the isothiazolo[5,4-d]pyrimidine (B13094116) system has been evaluated as a potential inhibitor of HGPRT, although it generally showed a decrease in activity relative to the purine scaffold. mdpi.com

Protein TargetCompound ScaffoldObserved EffectReference
Adenosine A1 and A2A ReceptorsThiazolo[5,4-d]pyrimidineAntagonism, with nanomolar to subnanomolar binding affinities. nih.gov
VEGFR-2Oxazolo[5,4-d]pyrimidinePotent inhibition of kinase activity. nih.govmdpi.com
EGFROxazolo[5,4-d]pyrimidineInhibition of kinase activity. mdpi.com
Aurora Kinase AOxazolo[5,4-d]pyrimidineInhibition of kinase activity. mdpi.com
HGPRTIsothiazolo[5,4-d]pyrimidineInhibition (less potent than purine derivatives). mdpi.com

Elucidation of the Underlying Molecular Pathways Modulated by this compound Compounds

The interaction of this compound derivatives with their protein targets triggers a cascade of downstream effects, altering critical cellular signaling pathways. By inhibiting key proteins, these compounds can effectively disrupt the pathways that contribute to pathological conditions.

VEGFR-2 Signaling Pathway : The inhibition of VEGFR-2 by structurally similar oxazolo[5,4-d]pyrimidines directly impacts angiogenesis. nih.govmdpi.com This blockade prevents the activation of downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for endothelial cell proliferation, migration, and survival. mdpi.com A decrease in the phosphorylation of PI3K has been noted, indicating potent inhibition of this pathway. mdpi.com

MAPK Signaling Pathway : Some related compounds have been observed to increase the expression of components within the mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38. mdpi.com This suggests that while some pathways are inhibited, others may be activated, leading to complex biological outcomes like the induction of apoptosis in cancer cells.

Binding Mode Analysis and Ligand-Protein Interactions of this compound

Molecular docking and binding mode analyses of related heterocyclic compounds have provided a detailed picture of the specific molecular interactions that underpin their inhibitory activity. These studies reveal how the core scaffold and its substituents fit into the binding pockets of their target proteins.

At Adenosine Receptors : Docking studies of a potent thiazolo[5,4-d]pyrimidine antagonist at the human A2A adenosine receptor show the bicyclic scaffold positioned between the side chains of Phenylalanine-168 and Leucine-249, forming π–π interactions. nih.gov Additionally, a substituent on the pyrimidine (B1678525) ring can form a key polar interaction, such as a hydrogen bond, with the amine group of Asparagine-253. nih.gov

At VEGFR-2 : In silico analysis of oxazolo[5,4-d]pyrimidine derivatives within the ATP binding site of VEGFR-2 highlights the formation of crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Cysteine-919, Glutamic acid-917, Lysine-868, and Aspartic acid-1046. nih.govmdpi.commdpi.com The fused ring system is also stabilized by π–π stacking interactions with Phenylalanine-1047 and hydrophobic interactions with residues like Valine-848 and Leucine-889. nih.govmdpi.com

Protein TargetInteracting ResiduesType of InteractionCompound ScaffoldReference
Adenosine A2A ReceptorPhe168, Leu249π–π stackingThiazolo[5,4-d]pyrimidine nih.gov
Adenosine A2A ReceptorAsn253Polar interaction / Hydrogen bondThiazolo[5,4-d]pyrimidine nih.gov
VEGFR-2Cys919, Glu917Hydrogen bond (Hinge region)Oxazolo[5,4-d]pyrimidine nih.govmdpi.com
VEGFR-2Lys868, Asp1046Hydrogen bond (ATP site)Oxazolo[5,4-d]pyrimidine mdpi.com
VEGFR-2Phe1047π–π stackingOxazolo[5,4-d]pyrimidine mdpi.com
VEGFR-2Val848, Leu889, Ile1044Hydrophobic / Alkyl interactionsOxazolo[5,4-d]pyrimidine nih.govmdpi.com

Mechanistic Insights into the Biological Effects of this compound Derivatives

The biological activities of this compound derivatives and their analogs are a direct consequence of their ability to inhibit specific protein targets and modulate associated molecular pathways. The structural similarity of the isothiazolopyrimidine core to endogenous purines allows these molecules to function as competitive inhibitors. nih.govmdpi.com

For instance, in the context of cancer, the mechanism is often tied to the inhibition of protein kinases like VEGFR-2. nih.govmdpi.com By acting as ATP-competitive inhibitors, these compounds block the kinase's catalytic activity, thereby preventing the phosphorylation of downstream substrates. This leads to the suppression of pro-survival and pro-proliferative signaling pathways, resulting in anti-angiogenic and cytotoxic effects. nih.govmdpi.com

Similarly, when targeting GPCRs such as adenosine receptors, these derivatives act as antagonists, blocking the binding of the natural ligand (adenosine). nih.gov This prevents receptor activation and downstream signaling, which can modulate neuronal activity and inflammation, leading to effects like antidepressant-like activity. nih.gov Therefore, the overarching mechanism for this compound derivatives is the targeted inhibition of protein function through competitive binding at active or allosteric sites, leading to the modulation of cellular processes relevant to disease.

Computational and Theoretical Investigations of Isothiazolo 5,4 D Pyrimidin 4 5h One

Molecular Docking and Scoring Function Applications in Isothiazolo[5,4-d]pyrimidin-4(5H)-one Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a derivative of the thiazolo[5,4-d]pyrimidine (B3050601) core, interacts with the binding site of a biological target, typically a protein or enzyme. actascientific.com

In studies involving the related 7-amino-thiazolo[5,4-d]pyrimidine scaffold, molecular docking has been successfully employed to simulate the binding mode within the human A₂A adenosine (B11128) receptor (hA₂A AR). nih.gov These simulations revealed that the thiazolo[5,4-d]pyrimidine core positions itself between the side chains of key amino acid residues, such as Phenylalanine-168 and Leucine-249, engaging in π–π stacking interactions. nih.gov The exocyclic amino group is predicted to form crucial polar interactions with Asparagine-253 and Glutamate-169. nih.gov

Scoring functions are then used to estimate the binding affinity and rank different docked poses. The effect of various chemical modifications on the core structure can be rationalized by the docking score. For instance, the introduction of fluorine or chlorine atoms at specific positions on a substituent can lead to more potent compounds, an observation supported by favorable interactions with nearby residues like Leucine-267 and Tyrosine-271, as reflected in improved scoring function values. nih.gov The correlation between docking scores and experimentally determined binding affinities (e.g., pKᵢ) validates the predictive power of the computational model. nih.gov

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Thiazolo[4,5-b]pyridin-5-onesE.coli MurBNot SpecifiedNot Specified
Thiazolo[5,4-b]pyridine DerivativesB-DNA (1BNA)Not Specified-5.02
1,3,4-Thiadiazole DerivativesEGFR TKNot SpecifiedNot Specified
7-amino-thiazolo[5,4-d]pyrimidineshA₂A Adenosine ReceptorPhe168, Leu249, Asn253Not Specified

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. imist.ma By identifying key molecular descriptors that influence potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding lead optimization and saving significant resources. nih.govdmed.org.ua

For series of related heterocyclic compounds, such as thiazole (B1198619) derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various biological targets. imist.malaccei.org These models are built using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). imist.manih.gov The process involves calculating a wide range of molecular descriptors—physicochemical, topological, and electronic—and then selecting the most relevant ones to build a predictive equation. imist.ma

A typical QSAR model might take the form of a mathematical equation where the biological activity (e.g., pIC₅₀) is a function of selected descriptors. The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques, using statistical metrics such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predicted R² for an external test set. semanticscholar.orgmdpi.com For a model to be considered reliable, these statistical parameters must meet established thresholds. mdpi.com The applicability domain of the model is also defined to ensure that predictions are made only for compounds that are structurally similar to the training set. dmed.org.ua

QSAR Model TypeCompound SeriesKey Statistical ParametersImportant Descriptor Types
2D-QSARThiazole Derivatives (5-LOX Inhibitors)R² = 0.626, R²(test) = 0.621Topological, Physicochemical
2D-QSARThiazole Derivatives (PIN1 Inhibitors)R² = 0.76, R²(test) = 0.78Molar Refractivity (MR), LogP
3D-QSAR5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-aminesq² = 0.7523, pred_r² = 0.8714Steric, Electrostatic Fields
2D-QSARThiazolidine-2,4-dione Derivatives (PTP1B Inhibitors)R² = 0.887, Q² = 0.89Volume (V), Molar Refractivity (MR)

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. mdpi.com These methods can be applied to the this compound core to understand its intrinsic properties, which ultimately govern its interactions with biological targets.

Analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org For related thiazolo[5,4-d]thiazole (B1587360) systems, these calculations have shown energy gaps in the range of 2.5–3.0 eV, indicating good electronic properties suitable for applications in materials science, which can be extrapolated to understand the reactivity of similar scaffolds in biological systems. rsc.org

Furthermore, quantum chemical methods can be used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps help identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), providing a roadmap for how the molecule will interact with a protein's active site. mdpi.com Such calculations are invaluable for rationalizing observed structure-activity relationships and designing derivatives with improved binding characteristics.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics of this compound

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of a docked conformation, explore the conformational flexibility of the ligand and the protein, and calculate binding free energies more accurately.

For related heterocyclic systems like thiazolo[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, MD simulations have been instrumental in validating docking results. nih.govnih.gov After a ligand is docked into a receptor's active site, an MD simulation is run for a duration typically in the nanosecond range. The stability of the complex is then analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in its predicted pose. tbzmed.ac.ir

MD simulations also provide detailed information about the energetics of binding. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity than docking scores alone. These simulations can reveal the dynamic nature of key interactions, such as hydrogen bonds, showing how their strength and occupancy fluctuate over time, thus providing a more complete understanding of the binding event. nih.gov

Future Research Directions and Outlook for Isothiazolo 5,4 D Pyrimidin 4 5h One Derivatives

Emerging Synthetic Methodologies for Enhanced Diversity of Isothiazolo[5,4-D]pyrimidin-4(5H)-one

Early research has established synthetic routes to produce derivatives of the Isothiazolo[5,4-d]pyrimidine (B13094116) scaffold. For instance, a series of 5-amino-3-methylisothiazolo[5,4-d]pyrimidines has been successfully synthesized. nih.gov However, to fully explore the therapeutic potential of this scaffold, future efforts must focus on emerging synthetic methodologies that allow for greater structural diversity.

Key areas for future synthetic exploration could include:

Combinatorial Chemistry and High-Throughput Synthesis: Applying these techniques would enable the rapid generation of large libraries of Isothiazolo[5,4-d]pyrimidine derivatives with diverse substitutions at various positions of the bicyclic core.

Flow Chemistry: The use of microreactors and continuous flow processes could offer improved reaction efficiency, safety, and scalability for the synthesis of these compounds.

Novel Cyclization Strategies: Developing new chemical reactions to construct the core Isothiazolo[5,4-d]pyrimidine ring system could provide access to novel analogues that are not accessible through traditional methods. While research into eco-friendly synthesis using deep eutectic solvents has been applied to related thiazole (B1198619) structures, similar green chemistry approaches have yet to be reported for this specific scaffold.

Integration of Advanced Omics Technologies for Target Validation of this compound

Currently, the precise molecular targets of Isothiazolo[5,4-d]pyrimidine derivatives are not well-defined. Initial studies have shown that some derivatives possess cytotoxic activity against tumor cell lines, but the underlying mechanism of action remains to be elucidated. nih.gov The integration of advanced "omics" technologies is a critical next step for target identification and validation.

Future research should incorporate:

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) could be used to identify the direct protein targets of bioactive Isothiazolo[5,4-d]pyrimidine derivatives within the cellular proteome.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cancer cells following treatment with these compounds can reveal the cellular pathways that are modulated, offering clues to the mechanism of action.

Metabolomics: Studying the metabolic reprogramming of cells in response to treatment can help identify key enzymes or metabolic pathways that are targeted by these derivatives.

By employing these technologies, researchers can move beyond phenotypic screening (e.g., cytotoxicity) to a more profound, mechanism-based understanding of how these compounds exert their biological effects.

Rational Design Strategies for Optimizing Selectivity and Efficacy of this compound

Rational drug design, aided by computational methods, is essential for transforming initial hits into optimized lead compounds with improved potency and selectivity. openmedicinalchemistryjournal.com For the Isothiazolo[5,4-d]pyrimidine scaffold, rational design strategies are currently underexplored.

One study investigating various heterocyclic cores as potential inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT) found that the isothiazolo[5,4-d]pyrimidine system generally leads to a decrease in activity compared to purine (B94841) derivatives. mdpi.com This finding, while highlighting a challenge, provides a crucial piece of structure-activity relationship (SAR) data. It suggests that the specific geometry and electronic properties of the isothiazole-fused ring may not be optimal for this particular target and that modifications would be necessary to improve binding.

Future rational design efforts should focus on:

Structure-Based Drug Design (SBDD): Once a molecular target is validated (as discussed in 7.2), SBDD techniques like molecular docking can be used to predict the binding modes of Isothiazolo[5,4-d]pyrimidine derivatives within the target's active site. This will guide the design of new analogues with enhanced interactions.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be employed once a sufficient number of analogues with corresponding biological data are available.

Bioisosteric Replacement: Systematically replacing parts of the molecule with chemical groups of similar size and electronic properties can help to fine-tune the compound's pharmacological profile.

Prospects for this compound in Novel Therapeutic Paradigms

The primary therapeutic prospect for Isothiazolo[5,4-d]pyrimidine derivatives, based on existing data, lies in oncology. A 1994 study reported that two representative compounds from a series of 5-amino-3-methylisothiazolo[5,4-d]pyrimidines displayed significant cytotoxic action against P-388 (murine leukemia) and KB (human carcinoma of the nasopharynx) tumor cell lines. nih.gov

CompoundCell LineActivity
Compound 7P-388Significant Cytotoxic Action
Compound 7KBSignificant Cytotoxic Action
Compound 8P-388Significant Cytotoxic Action
Compound 8KBSignificant Cytotoxic Action

Data sourced from a study on new 5-amino-3-methylisothiazolo[5,4-d]pyrimidines. nih.gov

This foundational work suggests that the scaffold is a viable starting point for the development of new antineoplastic agents. nih.gov The future prospects in novel therapeutic paradigms will depend on elucidating the mechanism of action. If the cytotoxicity is found to be mediated by a novel target or pathway, it could open up new avenues for treating cancers, particularly those resistant to existing therapies.

Beyond oncology, the structural similarity of the Isothiazolo[5,4-d]pyrimidine core to naturally occurring purines suggests that these compounds could potentially interact with a wide range of biological targets, such as kinases, polymerases, or other purine-binding proteins. This opens the possibility for future screening and development in other therapeutic areas, including antiviral, anti-inflammatory, or immunomodulatory applications, much like the diverse activities seen in related thiazolopyrimidine scaffolds. nih.gov

Q & A

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (e.g., FT-IR for functional groups, 13C^{13}\text{C}-NMR for carbon backbone) with X-ray crystallography for absolute confirmation. Cross-reference data with computational simulations (DFT calculations) to resolve ambiguities. Replicated analysis, as outlined in primary analysis and replicated analysis frameworks , ensures consistency across independent labs.
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Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Step 1 : Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines).
  • Step 2 : Design controlled experiments using standardized protocols (e.g., OECD guidelines) to isolate confounding factors.
  • Step 3 : Apply CRDC’s RDF2050108 (Process Control and Simulation) to model dose-response relationships and identify nonlinear effects .
  • Example Table :
Variable TestedActivity (IC50_{50})Assay TypeReference
pH 7.412.3 µMKinaseStudy A
pH 6.828.7 µMKinaseStudy B

Q. How can researchers optimize the formulation of this compound for in vivo delivery?

  • Methodological Answer : Use particle engineering techniques (CRDC’s RDF2050107: Powder and Particle Technology) to improve bioavailability . For example:
  • Nanonization : Reduce particle size to enhance dissolution rates.
  • Encapsulation : Employ lipid-based carriers to bypass metabolic degradation.
  • Validate stability via accelerated aging studies (40°C/75% RH for 6 months) and in vivo pharmacokinetic profiling.

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify favorable reaction pathways.
  • Cross-validate predictions with small-scale exploratory experiments, leveraging CRDC’s RDF2050108 for process simulation .

Data Analysis & Collaboration

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Root Cause Analysis : Compare solvent traces (GC-MS), catalyst residues (ICP-OES), and reaction kinetics.

  • Collaborative Validation : Share raw data via platforms like ResearchGate for peer verification.

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  • Statistical Tools : Apply multivariate analysis (PCA or PLS) to isolate batch-specific variables.

Q. What frameworks support interdisciplinary collaboration in studying this compound’s mechanisms?

  • Methodological Answer : Adopt the Efficiency Pyramid model :

Stakeholder Alignment : Define roles for chemists, biologists, and computational experts.

Shared Protocols : Use CRDC’s RDF2050104 (Membrane and Separation Technologies) for joint purification workflows .

Data Integration : Centralize findings via cloud-based platforms (e.g., LabArchives) with version control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.